Gatifloxacin hydrochloride
Overview
Description
Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination .
Mechanism of Action
Target of Action
Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound exerts its bactericidal action by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition blocks bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the superhelical structure of DNA, which is crucial for DNA replication and transcription, DNA repair, recombination, and transposition . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and leading to bacterial death .
Pharmacokinetics
This compound exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . The drug is primarily excreted unchanged in the urine (>80%) . Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and the death of the bacteria . It is used to treat a wide variety of infections in the body, including bronchitis, sinusitis, community-acquired pneumonia, and skin infections caused by various bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that indiscriminate use of fluoroquinolones like gatifloxacin can lead to the potential for selection of widespread resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of Boron Difluoride Chelate Derivative: This intermediate is prepared by reacting a suitable precursor with boron trifluoride.
Cyclopropylation: The chelate derivative is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Fluorination: The compound is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Methoxylation: The fluorinated compound is then methoxylated using methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include acetonitrile and methanol, and reactions are typically carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Gatifloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Gatifloxacin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of respiratory tract infections, urinary tract infections, and skin infections. .
Industry: Employed in the development of new antibacterial agents and formulations.
Comparison with Similar Compounds
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity
Comparison:
Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.
Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.
Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration
Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.